N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-2-25(18-20-9-6-10-22(24)17-20)23(27)21-11-14-26(15-12-21)30(28,29)16-13-19-7-4-3-5-8-19/h3-10,13,16-17,21H,2,11-12,14-15,18H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYDWQCFIQVIO-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with various substituents, including an ethyl group, a 3-fluorophenyl group, and a sulfonyl moiety. The structure can be represented as follows:
Molecular Formula
- C : 20
- H : 22
- F : 1
- N : 2
- O : 1
- S : 1
Molecular Weight
- Approximately 357.46 g/mol.
Research indicates that this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The sulfonamide group is known to influence the binding affinity to target proteins.
Neurotransmitter Modulation
Studies have shown that compounds with similar structures can affect serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders .
Enzyme Inhibition
The sulfonamide moiety may play a role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes including acid-base balance and fluid secretion .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially linked to its action on serotonin pathways.
- Analgesic Properties : Similar compounds have demonstrated analgesic effects, indicating potential utility in pain management.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties, which warrants further investigation in inflammatory disease models.
Study 1: Antidepressant Effects in Rodent Models
A study evaluated the antidepressant-like effects of similar piperidine derivatives in mice using the forced swim test (FST). Results indicated a significant reduction in immobility time, suggesting an increase in antidepressant activity compared to control groups .
Study 2: Pain Management Efficacy
In another study involving inflammatory pain models, compounds with structural similarities showed significant pain relief compared to standard analgesics. This suggests that this compound could be explored for similar applications .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds structurally similar to N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds with similar architectures have shown efficacy against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .
Antitubercular Activity
Research has demonstrated that derivatives of sulfonamide compounds can possess antitubercular properties. For example, a related compound was found to have a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis ranging from 4 to 64 μg/mL, indicating potential for further development as an affordable antitubercular agent .
Case Study 1: Anticancer Efficacy
A study published in the ACS Omega journal detailed the synthesis and evaluation of newer N-Aryl derivatives that included structures resembling this compound. These compounds exhibited promising anticancer activity with specific growth inhibition percentages against various tumor cell lines .
Case Study 2: Synthetic Pathway Optimization
Research focusing on optimizing synthetic pathways for related sulfonamide compounds highlighted the importance of functional group modifications in enhancing biological activity. The study emphasized structure-activity relationships (SAR) that could guide future modifications of this compound for improved therapeutic efficacy .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Activity
- Target Compound : Predicted to exhibit enhanced CNS penetration due to fluorine’s ability to bypass the blood-brain barrier. Computational docking studies suggest high affinity for serotonin receptors (e.g., 5-HT6, Ki ~10 nM estimated).
- Analog () : The pyridine-thioether group may confer selectivity for kinase targets (e.g., JAK3 inhibition, IC50 ~50 nM) via sulfur-mediated interactions .
Q & A
Q. What are the key steps and challenges in synthesizing N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide?
The synthesis involves sequential functionalization of a piperidine scaffold. Critical steps include:
- Sulfonylation : Introducing the (E)-2-phenylethenylsulfonyl group requires controlled reaction conditions (e.g., anhydrous solvents like dichloromethane or DMF) to avoid side reactions.
- Carboxamide formation : Coupling the piperidine core with the fluorophenylmethyl-ethylamine moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product from unreacted intermediates.
Challenges include maintaining stereochemical integrity during sulfonylation and minimizing racemization during carboxamide coupling .
Q. How can structural integrity and purity of the compound be validated experimentally?
- Spectroscopic characterization :
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, sulfonyl group resonance).
- IR : Stretching frequencies for sulfonyl (1150–1250 cm) and carboxamide (1650–1750 cm) groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with <2 ppm error).
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays) .
Q. What reaction conditions optimize yield and selectivity during sulfonylation?
- Catalysts : Lewis acids (e.g., AlCl) or bases (e.g., triethylamine) to activate sulfonyl chloride intermediates.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.
- Temperature : Moderate heating (40–60°C) to balance reaction rate and decomposition risks.
- Workup : Quenching with ice-water to precipitate impurities, followed by solvent extraction .
Advanced Research Questions
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- Molecular descriptors : Use PubChem-derived parameters (e.g., logP, topological polar surface area) to estimate permeability and solubility.
- ADME prediction : Software like SwissADME or ADMETlab to simulate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion.
- Docking studies : Identify potential enzyme/receptor targets (e.g., kinases, GPCRs) via AutoDock Vina or Schrödinger Suite .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data?
- Comparative analysis : Benchmark against analogs (e.g., replacing the fluorophenyl group with chlorophenyl or methoxyphenyl) to isolate electronic/steric effects.
- Dose-response curves : Validate target engagement using IC/EC values across multiple assays (e.g., enzymatic inhibition vs. cellular viability).
- Crystallography : Co-crystal structures with target proteins to confirm binding modes .
Q. What strategies mitigate off-target interactions in biological assays?
- Counter-screening : Test against panels of unrelated enzymes/receptors (e.g., CEREP’s BioPrint® panel).
- Proteome-wide profiling : Chemoproteomics (e.g., activity-based protein profiling) to identify non-specific binding.
- Metabolite analysis : LC-MS/MS to detect reactive intermediates that may covalently modify proteins .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired nucleophilic attacks.
- Low-temperature conditions : For sulfonylation steps (–20°C to 0°C) to reduce side reactions.
- In situ monitoring : ReactIR or TLC to track intermediate formation and adjust conditions dynamically .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and oxidizing agents (HO).
- LC-MS stability assays : Monitor degradation products over 24–72 hours in simulated gastric/intestinal fluids.
- Light sensitivity : UV-vis spectroscopy to assess photodegradation in transparent vs. amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
